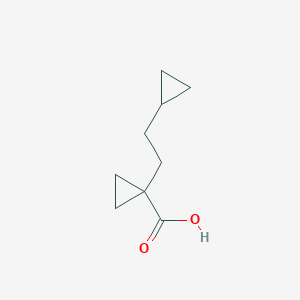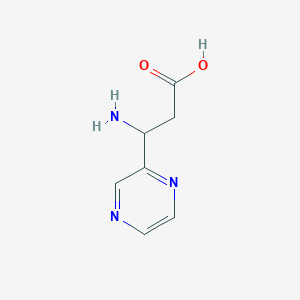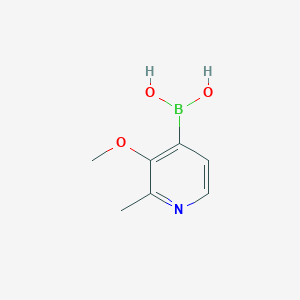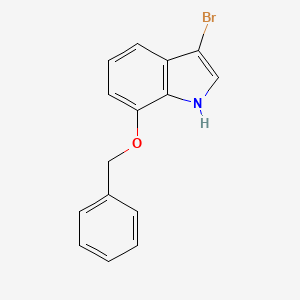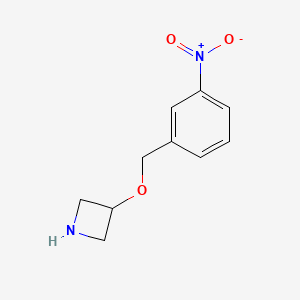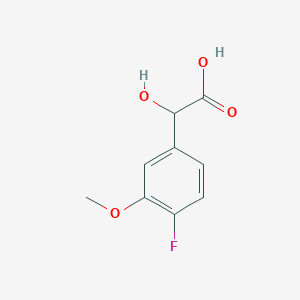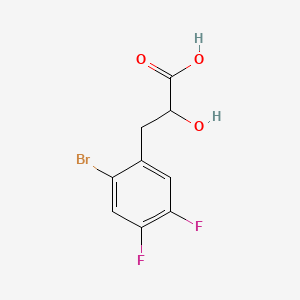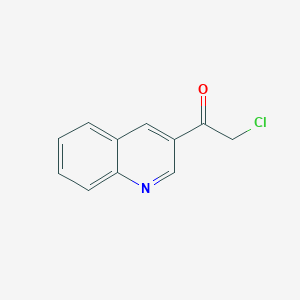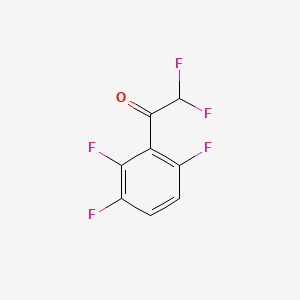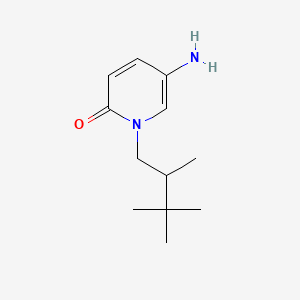
5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes a pyridinone ring substituted with an amino group and a bulky alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetohydrazide with suitable aldehydes or ketones, followed by cyclization to form the pyridinone ring . The reaction conditions often include refluxing in ethanol or other solvents, with the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its unique structure and biological activity.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group and the pyridinone ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1-methyl-N-(2,3,3-trimethylbutyl)-1H-pyrazole-4-carboxamide
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Its bulky alkyl group and amino substitution make it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.
Eigenschaften
Molekularformel |
C12H20N2O |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
5-amino-1-(2,3,3-trimethylbutyl)pyridin-2-one |
InChI |
InChI=1S/C12H20N2O/c1-9(12(2,3)4)7-14-8-10(13)5-6-11(14)15/h5-6,8-9H,7,13H2,1-4H3 |
InChI-Schlüssel |
NZPAQBTTZFLHHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=C(C=CC1=O)N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


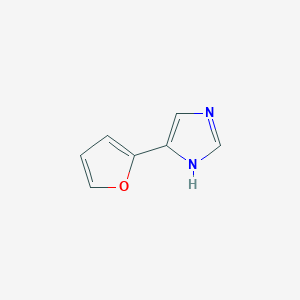
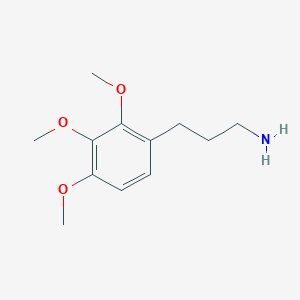
![(4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13539554.png)
![rac-(1R,5S)-1-(aminomethyl)-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13539561.png)
